molecular formula C13H15NO3S B14196102 Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- CAS No. 856409-63-7

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)-

Katalognummer: B14196102
CAS-Nummer: 856409-63-7
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: HKHZPOPVQLYBPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- is a complex organic compound with the molecular formula C13H15NO3S. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The unique structure of this compound, featuring a butynyl group and an oxoethyl group, makes it an interesting subject for various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions. One common method includes the use of N-2-butynylamine and 4-methyl-N-(2-oxoethyl)amine as starting materials. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the butynyl group in Benzenesulfonamide, N-2-butynyl-4-methyl-N-(2-oxoethyl)- imparts unique chemical properties, such as increased reactivity in certain types of reactions. This makes it a valuable compound for specific applications where such reactivity is desired .

Eigenschaften

CAS-Nummer

856409-63-7

Molekularformel

C13H15NO3S

Molekulargewicht

265.33 g/mol

IUPAC-Name

N-but-2-ynyl-4-methyl-N-(2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO3S/c1-3-4-9-14(10-11-15)18(16,17)13-7-5-12(2)6-8-13/h5-8,11H,9-10H2,1-2H3

InChI-Schlüssel

HKHZPOPVQLYBPN-UHFFFAOYSA-N

Kanonische SMILES

CC#CCN(CC=O)S(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.